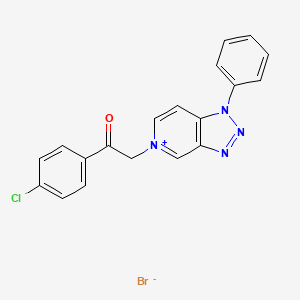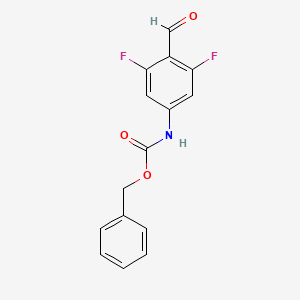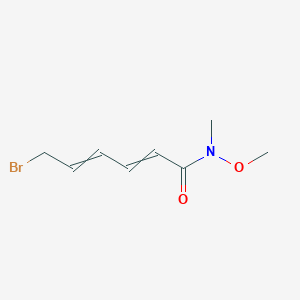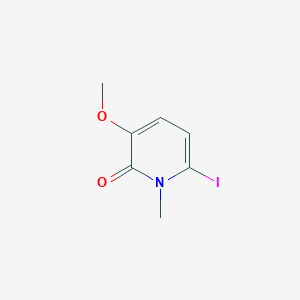![molecular formula C12H12BrN3O B12634557 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol CAS No. 920511-92-8](/img/structure/B12634557.png)
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyridine with a phenolic compound under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: Shares the brominated pyridine structure but lacks the phenol group.
4-Bromopyridine: Similar brominated pyridine structure but without the amino and phenol groups.
Uniqueness
2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which provide a diverse range of chemical reactivity and potential applications. The combination of these functional groups with the brominated pyridine structure makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
920511-92-8 |
|---|---|
Molekularformel |
C12H12BrN3O |
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
2-amino-5-[[(4-bromopyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12BrN3O/c13-9-3-4-15-12(6-9)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16) |
InChI-Schlüssel |
STTVAJOIMRNXDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=NC=CC(=C2)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


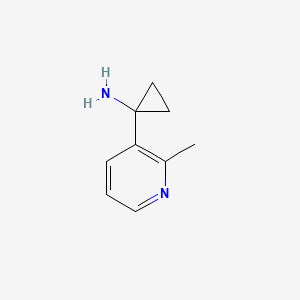
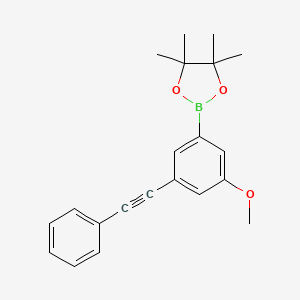
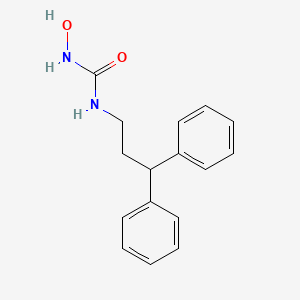



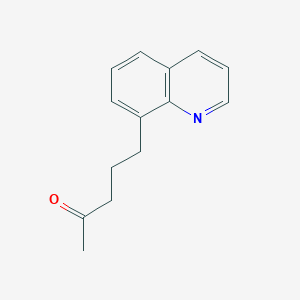
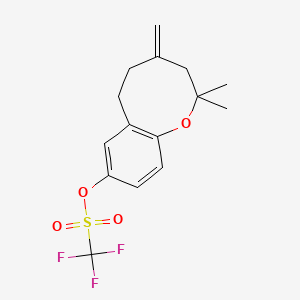
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
